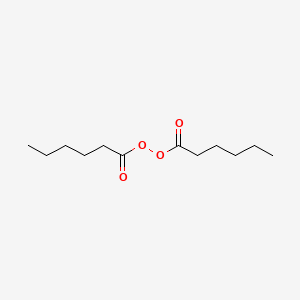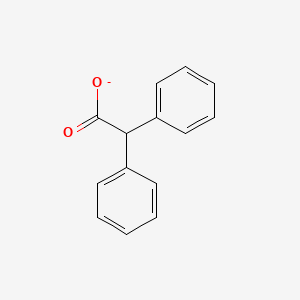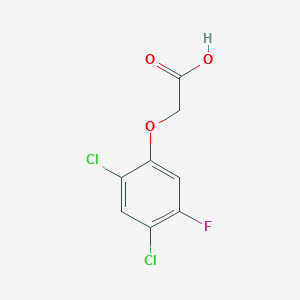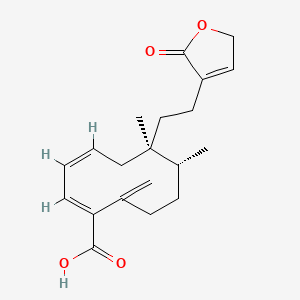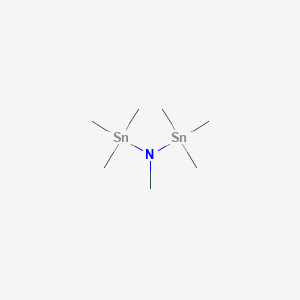
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C7H21NSn2 It is a stannane derivative, characterized by the presence of tin atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with tetramethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compounds. The general reaction scheme is as follows:
(CH3)3SnCl+(CH3)4Sn→(CH3)3Sn-N(CH3)3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted stannane derivatives.
Scientific Research Applications
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, particularly in the field of organometallic chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mechanism of Action
The mechanism of action of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved include:
Coordination Chemistry: Formation of coordination bonds with electron-rich species.
Catalysis: Acting as a catalyst in various chemical reactions by providing a reactive tin center.
Comparison with Similar Compounds
Similar Compounds
N,1,1,1-Tetramethyl-N-(trimethylsilyl)silylamine: Similar in structure but contains silicon atoms instead of tin.
Tetramethyltin: A simpler organotin compound with only one tin atom.
Trimethyltin chloride: Another organotin compound with different functional groups.
Uniqueness
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is unique due to its dual tin centers, which provide distinct reactivity and coordination properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications where specific tin interactions are required.
Properties
CAS No. |
1068-67-3 |
|---|---|
Molecular Formula |
C7H21NSn2 |
Molecular Weight |
356.67 g/mol |
IUPAC Name |
N,N-bis(trimethylstannyl)methanamine |
InChI |
InChI=1S/CH3N.6CH3.2Sn/c1-2;;;;;;;;/h1H3;6*1H3;; |
InChI Key |
IFIGVQFUKIORMN-UHFFFAOYSA-N |
Canonical SMILES |
CN([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
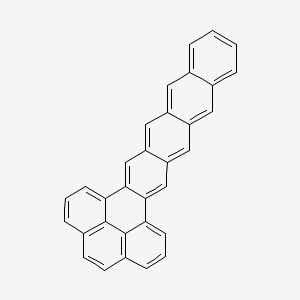
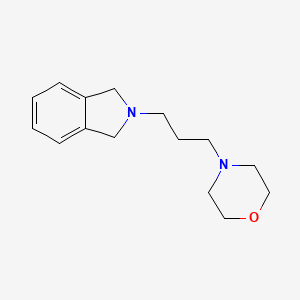
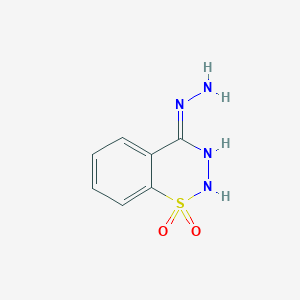
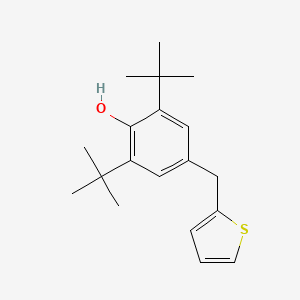
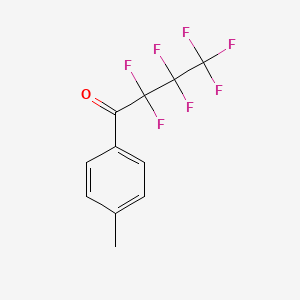
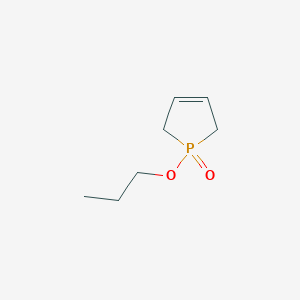
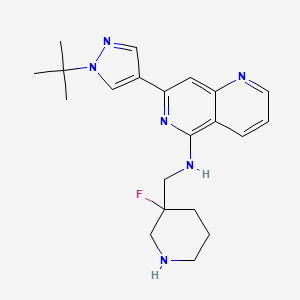
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
